molecular formula C10H7ClFN3O B1280992 4-Chloro-2-fluoro-5-(2-pyrimidinyloxy)aniline CAS No. 213675-94-6

4-Chloro-2-fluoro-5-(2-pyrimidinyloxy)aniline

Cat. No. B1280992
M. Wt: 239.63 g/mol
InChI Key: KQXSKQIBNOCQGQ-UHFFFAOYSA-N
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Description

The compound 4-Chloro-2-fluoro-5-(2-pyrimidinyloxy)aniline is a halogenated aniline derivative with potential applications in various fields, including materials science and pharmaceuticals. The presence of both chlorine and fluorine atoms suggests that it could be involved in the formation of coordination polymers and may exhibit interesting chemical reactivity due to the electron-withdrawing effects of these halogens.

Synthesis Analysis

The synthesis of related halogenated aniline derivatives has been explored in several studies. For instance, coordination polymers containing 4-fluoro/bromo-N-(pyridin-4-ylmethylene)aniline ligands were synthesized using conventional and sonochemical methods, indicating that similar methods could potentially be applied to synthesize the compound . Additionally, the synthesis of 4-chloro-pyrimido[4,5-b][1,4]benzodiazepines involved an intramolecular Friedel-Crafts cyclization of a related chloroaniline compound, suggesting that similar cyclization reactions might be applicable to 4-Chloro-2-fluoro-5-(2-pyrimidinyloxy)aniline .

Molecular Structure Analysis

The molecular structure of halogenated anilines can be complex, with potential for various intermolecular interactions. In the case of the related 4-fluoro-N-(2-pyridiylmethylene)-aniline, X-ray crystallography revealed the presence of H⋯H contacts, C–H⋯π, and C–H⋯X hydrogen bonding interactions, which are significant in determining the supramolecular architecture . Such analyses are crucial for understanding the molecular structure and potential binding properties of 4-Chloro-2-fluoro-5-(2-pyrimidinyloxy)aniline.

Chemical Reactions Analysis

The reactivity of halogenated anilines can lead to a variety of chemical transformations. For example, the reaction of chlorinated cyclopentene and cyclohexene carbonitriles with aniline resulted in the substitution of chlorine by a phenylamino group . This indicates that the chlorine atom in 4-Chloro-2-fluoro-5-(2-pyrimidinyloxy)aniline could undergo similar nucleophilic substitution reactions, potentially leading to a wide range of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated anilines are influenced by their functional groups. The electrochemical properties of a related compound, the 4-fluoro-N-(2-pyridiylmethylene)-aniline Schiff base, were determined by cyclic voltammetry, suggesting that electrochemical analysis could be a valuable tool for investigating the properties of 4-Chloro-2-fluoro-5-(2-pyrimidinyloxy)aniline . Moreover, the antibacterial studies of the Schiff base against E. coli and S. aureus indicate that the compound and its derivatives could have biological activity, which may also be true for 4-Chloro-2-fluoro-5-(2-pyrimidinyloxy)aniline .

Scientific Research Applications

  • Proteomics Research : This compound is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and their functions. The compound could be used in various experiments to study protein interactions, modifications, and expressions.

  • Organic Chemistry : Compounds similar to “4-Chloro-2-fluoro-5-(2-pyrimidinyloxy)aniline” are often used in the field of organic chemistry for the synthesis of various complex molecules .

  • Pharmaceutical Research : These compounds can also be used in pharmaceutical research for the development of new drugs . They could be used as building blocks or intermediates in the synthesis of pharmaceutical compounds.

  • Fluorinated Quinolines : The compound might be related to fluorinated quinolines , which are used in various fields such as medicine, agriculture, and components for liquid crystals. Fluorinated quinolines exhibit antibacterial, antineoplastic, and antiviral activities .

  • Biochemical Research : This compound is used in biochemical research . Biochemistry is the study of chemical processes within and relating to living organisms. This compound could be used in various experiments to study biochemical reactions and pathways.

  • Fluorinated Compounds : The compound might be related to fluorinated compounds , which are used in various fields such as medicine, agriculture, and components for liquid crystals. Fluorinated compounds often exhibit unique properties due to the presence of fluorine atoms .

Safety And Hazards

“4-Chloro-2-fluoro-5-(2-pyrimidinyloxy)aniline” is classified as an irritant . It’s always important to handle chemicals with appropriate safety measures.

properties

IUPAC Name

4-chloro-2-fluoro-5-pyrimidin-2-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN3O/c11-6-4-7(12)8(13)5-9(6)16-10-14-2-1-3-15-10/h1-5H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXSKQIBNOCQGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)OC2=C(C=C(C(=C2)N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40466202
Record name 4-chloro-2-fluoro-5-(2-pyrimidinyloxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-fluoro-5-(2-pyrimidinyloxy)aniline

CAS RN

213675-94-6
Record name 4-chloro-2-fluoro-5-(2-pyrimidinyloxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-amino-2-chloro-4-fluorophenol (3.57 g), potassium carbonate (3.04 g), and 2-chloropyrimidine (3.20 g) suspended in butan-2-one (100 ml) and dimethylsulfoxide (10 ml) was heated at reflux overnight. The solution was processed and chromatographed on silica gel eluting with ethyl acetate:hexane, 1:2, to yield yellow crystals (4.0 g). 1H NMR (acetone-d6, TMS): 4.75(2H, brs), 6.78(1H, d, J=8.4 Hz), 7.09(1H, d, J=10.6 Hz), 7.15(1H, t, J=4.8 Hz), 8.56(2H, d, J=4.8 Hz).
Quantity
3.57 g
Type
reactant
Reaction Step One
Quantity
3.04 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

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